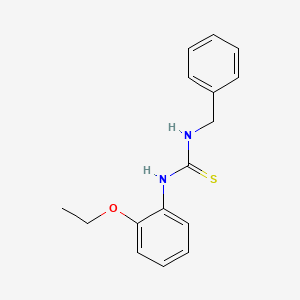

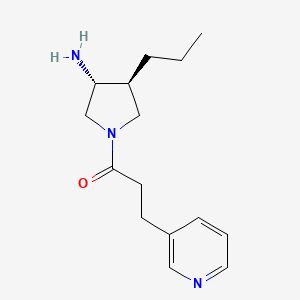

![molecular formula C9H8N4S B5572782 8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5572782.png)

8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine often involves reactions of hydrazonoyl halides with specific substrates leading to the formation of triazolo[4,3-a]pyrimidines, thiadiazoles, and selenadiazoles (Abdelhamid, Abdel-Wahab, & Al-Atoom, 2004). Additionally, oxidative cyclization methods using alumina-supported calcium hypochlorite have been employed for synthesizing diphenylthieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine derivatives at room temperature (Son & Song, 2010).

Molecular Structure Analysis

The molecular structure of these compounds often features a fusion of triazolo and pyrimidine rings with a thiophene backbone. Structural elucidation is typically achieved through a combination of spectroscopic techniques and, in some cases, X-ray crystallography. The presence of the triazolo[1,5-c]pyrimidine moiety has been explored for modifications at the 8 position to achieve selectivity towards specific biological targets (Federico et al., 2018).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including ring rearrangement, nucleophilic substitution, and oxidative cyclization. The reactivity can be significantly influenced by substituents on the thiophene and pyrimidine rings, enabling the synthesis of a wide range of derivatives with different chemical properties (Tang, Wang, Li, & Wang, 2014).

Aplicaciones Científicas De Investigación

Synthetic Chemistry : The compound and its derivatives are used in synthetic chemistry for the construction of various heterocyclic systems. For example, reactions of hydrazonoyl halides with ethyl derivatives have been employed to synthesize 1,2,4-triazolo[4,3-a]pyrimidines, thiadiazolines, and selenadiazolines, showcasing the compound's utility in the synthesis of complex heterocycles (A. Abdelhamid, Bassem A. M. Abdel-Wahab, Ali A. Al-Atoom, 2004).

Antimicrobial Research : Certain thienopyrimidine derivatives, related to 8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine, have shown antimicrobial properties, indicating potential applications in the development of new antimicrobial agents. This involves the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety in a one-step process, leading to the preparation of [1,2,4]triazolo[4,3-c]thieno[3,2-e]pyrimidine derivatives (M. H. Bhuiyan et al., 2006).

Heterocyclization and Complex Heterocycles : The compound's derivatives have been utilized in heterocyclization reactions to prepare pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones, showcasing the versatility in synthesizing complex heterocycles which could have implications in pharmaceutical chemistry and material science (A. Davoodnia et al., 2008).

Insecticidal Properties : Innovations in the field of agrochemicals have been demonstrated through the synthesis of novel heterocycles incorporating thiadiazole moieties, derived from compounds related to 8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine, showing insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. This indicates potential applications in developing new insecticidal compounds (A. Fadda et al., 2017).

Mecanismo De Acción

Direcciones Futuras

The future research on triazolopyrimidines and related compounds is likely to focus on the design and synthesis of new derivatives with improved pharmacological activities and safety profiles. In silico pharmacokinetic and molecular modeling studies may also be used to guide the design and development of these compounds .

Propiedades

IUPAC Name |

11-ethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4S/c1-2-6-3-7-8-12-11-5-13(8)4-10-9(7)14-6/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPONHKYEEIKOLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=CN3C2=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572711.png)

![4-methyl-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5572713.png)

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B5572719.png)

![ethyl 2-amino-1-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5572730.png)

![methyl 4-[(2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5572734.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-dimethylacetamide](/img/structure/B5572741.png)

![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5572743.png)

![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-iodobenzohydrazide](/img/structure/B5572758.png)

![N-(4-chlorophenyl)-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5572794.png)